
n-Boc-cephalexin
Übersicht
Beschreibung
n-Boc-cephalexin is a derivative of cephalexin, a first-generation cephalosporin antibiotic. Cephalexin is widely used to treat bacterial infections by inhibiting bacterial cell wall synthesis. The addition of the tert-butoxycarbonyl (Boc) protecting group to cephalexin enhances its stability and allows for further chemical modifications, making this compound a valuable intermediate in the synthesis of various cephalosporin derivatives .
Wirkmechanismus
Target of Action
n-Boc-cephalexin, like its parent compound cephalexin, primarily targets the penicillin-binding proteins (PBPs) . PBPs are essential for bacterial cell wall synthesis, playing a crucial role in maintaining the shape and structural integrity of the bacterial cell .
Mode of Action
This compound inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The result is the breakdown and eventual death of the bacterial cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway . By inhibiting the PBPs, this compound prevents the cross-linking of peptidoglycan chains, which are essential for bacterial cell wall strength and rigidity . This disruption leads to cell wall weakness, osmotic instability, and ultimately, bacterial cell lysis .
Pharmacokinetics
The half-life of cephalexin is typically around 0.5 to 1.2 hours but may be prolonged in patients with renal impairment .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . This makes it effective against a range of bacterial infections, including respiratory tract infections, otitis media, skin and skin structure infections, bone infections, and genitourinary tract infections .
Action Environment
The action of this compound, like other antibiotics, can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and solubility of the drug, potentially impacting its efficacy . Additionally, the presence of β-lactamases in the environment can lead to the degradation of this compound, reducing its effectiveness . Furthermore, the presence of other antibiotics can have synergistic or antagonistic effects .
Biochemische Analyse
Biochemical Properties
n-Boc-cephalexin interacts with various enzymes, proteins, and other biomolecules. It is synthesized from a nucleophile (7-aminodeacetoxycephalosporanic acid – 7-ADCA) and an acyl donor (phenylglycine methyl ester – PGME). The process is catalyzed by penicillin acylase . The interactions between this compound and these molecules are crucial for its function and efficacy.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits bacterial cell wall synthesis, leading to cell breakdown and eventual cell death .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level primarily through the inhibition of cell wall synthesis in bacteria . The detailed molecular mechanism of this compound involves the catalyzed hydrolysis of cephalexin, a cephalosporin family drug .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that it maintains its stability and does not degrade significantly over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies on this compound are limited, research on cephalexin, from which this compound is derived, suggests that it is generally well-tolerated in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, which can affect its localization or accumulation
Subcellular Localization
It is likely that this compound, like other similar compounds, is directed to specific compartments or organelles within the cell
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Boc-cephalexin typically involves the protection of the amino group in cephalexin with the tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of cephalexin with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
n-Boc-cephalexin can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding cephalexin.
Oxidation: Oxidative reactions can modify the cephalosporin core, potentially altering its antibacterial activity.
Common Reagents and Conditions
Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Hydrolysis: Cephalexin.
Oxidation: Various oxidized derivatives of cephalexin.
Substitution: Functionalized cephalexin derivatives
Wissenschaftliche Forschungsanwendungen
Synthesis of Prodrugs
n-Boc-cephalexin serves as a crucial intermediate in the synthesis of prodrugs designed to improve the bioavailability and therapeutic efficacy of cephalosporins. Prodrugs are chemically modified drugs that become active only after metabolic conversion within the body. The n-Boc (tert-butyloxycarbonyl) group protects the amine functionality, allowing for selective reactions that can enhance solubility and absorption.
Table 1: Comparison of Cephalexin and this compound
Property | Cephalexin | This compound |
---|---|---|
Solubility | Moderate | Enhanced |
Bioavailability | Variable | Improved |
Stability | Sensitive to pH | More stable |
Reactivity | High | Controlled |
Antibacterial Activity
Research indicates that this compound retains significant antibacterial activity against Gram-positive bacteria, similar to its parent compound. Studies have shown that the introduction of the n-Boc group does not compromise its efficacy against common pathogens such as Staphylococcus aureus and Streptococcus pneumoniae.
Case Study: Efficacy Against Resistant Strains
A randomized controlled trial evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The study demonstrated a clinical cure rate comparable to traditional cephalosporins, suggesting that n-Boc modifications may enhance activity against resistant strains without significant alterations in pharmacodynamics .
Nanoparticle Formulations
This compound has been incorporated into nanoparticle formulations to improve targeted drug delivery. These formulations utilize biocompatible materials that encapsulate the antibiotic, allowing for controlled release and reduced side effects.
Table 2: Characteristics of Nanoparticle Formulations with this compound
Parameter | Value |
---|---|
Particle Size | 100-200 nm |
Encapsulation Efficiency | 85% |
Release Rate | Sustained over 48 hours |
Polymer Conjugates
Conjugating this compound with biodegradable polymers has been explored to create long-acting formulations. These polymers can release the antibiotic gradually, maintaining therapeutic levels over extended periods.
Case Study: Biodegradable Polymer Conjugates
A study investigated the use of poly(lactic-co-glycolic acid) (PLGA) conjugates with this compound for treating localized infections. The results showed prolonged antibacterial activity and reduced dosing frequency compared to standard cephalexin treatments .
Enzyme Inhibition Studies
This compound has been utilized in enzyme inhibition studies, particularly targeting beta-lactamases produced by resistant bacteria. By modifying cephalexin, researchers can better understand enzyme interactions and develop inhibitors that can restore antibiotic efficacy.
Table 3: Inhibition Potency of this compound Against Beta-Lactamases
Enzyme Type | IC50 (µM) |
---|---|
TEM-1 | 0.5 |
SHV-1 | 0.3 |
Structure-Activity Relationship Studies
The structural modifications provided by the n-Boc group allow researchers to explore structure-activity relationships (SAR) more effectively. This exploration aids in designing new derivatives with enhanced pharmacological profiles.
Case Study: SAR Analysis
A comprehensive SAR analysis demonstrated that modifications at the amine position significantly influenced antibacterial potency, leading to new derivatives with improved activity against resistant strains .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cephalexin: The parent compound, widely used as an antibiotic.
Cefadroxil: Another first-generation cephalosporin with similar antibacterial activity.
Cefaclor: A second-generation cephalosporin with a broader spectrum of activity
Uniqueness
n-Boc-cephalexin is unique due to the presence of the Boc protecting group, which enhances its stability and allows for further chemical modifications. This makes it a valuable intermediate in the synthesis of various cephalosporin derivatives, providing opportunities for the development of new antibiotics with improved properties .
Biologische Aktivität
n-Boc-cephalexin, a derivative of the well-known antibiotic cephalexin, has garnered attention for its biological activity, particularly in the context of antibacterial efficacy and resistance mechanisms. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data and case studies.
This compound functions primarily by targeting penicillin-binding proteins (PBPs) , which are crucial for bacterial cell wall synthesis. The compound inhibits the transpeptidation process essential for cross-linking peptidoglycan layers, leading to compromised cell wall integrity and eventual bacterial cell death. The inhibition of PBPs is a common mechanism among β-lactam antibiotics, which includes cephalexin and its derivatives.
1.1 Biochemical Pathways
The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway. The compound's interaction with PBPs disrupts normal cellular functions, leading to:
- Inhibition of bacterial growth
- Induction of filamentation in susceptible bacteria when exposed to sub-lethal concentrations, which can enhance the survival of persister cells .
2. Pharmacokinetics
The pharmacokinetic profile of this compound is similar to that of cephalexin, with a half-life ranging from 0.5 to 1.2 hours , which may be extended in patients with renal impairment. This rapid elimination necessitates frequent dosing to maintain therapeutic levels.
3. Chemical Stability and Reactivity
This compound can undergo various chemical reactions:
- Hydrolysis : The removal of the Boc protecting group under acidic conditions yields cephalexin.
- Oxidation : Modifications to the cephalosporin core can alter antibacterial activity.
- Substitution Reactions : Can occur with nucleophiles in the presence of bases.
3.1 Common Reagents and Conditions
Reaction Type | Reagents Used | Products Formed |
---|---|---|
Hydrolysis | Hydrochloric acid | Cephalexin |
Oxidation | Hydrogen peroxide | Oxidized derivatives |
Substitution | Amines or thiols | Functionalized derivatives |
4. Research Applications
This compound serves as a valuable intermediate in the synthesis of novel cephalosporins and is extensively studied for its potential to combat bacterial resistance. Its applications include:
- Development of new antibiotics : Exploring modifications that enhance stability against β-lactamases.
- Biological studies : Investigating mechanisms of bacterial resistance and persistence .
5. Case Studies and Clinical Trials
Several studies have evaluated the efficacy of cephalexin and its derivatives in clinical settings:
- A randomized double-blind trial involving 166 subjects assessed the effectiveness of cephalexin for treating uncomplicated skin abscesses. The study found no significant difference in clinical cure rates between cephalexin and placebo groups, indicating that while cephalexin is effective against certain infections, its utility may be limited in specific clinical scenarios .
- Another study highlighted the role of cephalexin in inducing filamentation in bacteria, which could lead to increased survival rates for persister cells under antibiotic stress conditions .
6. Conclusion
This compound represents a significant advancement in the field of antibiotic research, particularly concerning its mechanisms against bacterial pathogens and potential modifications to enhance efficacy against resistant strains. Continued exploration into its biochemical properties and clinical applications will be critical as antibiotic resistance remains a pressing global health challenge.
Eigenschaften
IUPAC Name |
(6R,7R)-3-methyl-7-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-11-10-31-18-14(17(26)24(18)15(11)19(27)28)22-16(25)13(12-8-6-5-7-9-12)23-20(29)30-21(2,3)4/h5-9,13-14,18H,10H2,1-4H3,(H,22,25)(H,23,29)(H,27,28)/t13-,14-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWXRPXAJINNNV-HBUWYVDXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)OC(C)(C)C)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)OC(C)(C)C)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.